![molecular formula C19H16N2O3S2 B12164698 N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B12164698.png)

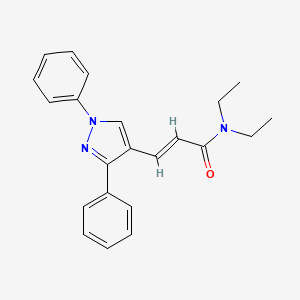

N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the thiazolidinone class. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure, which includes a thiazolidinone ring, contributes to its wide range of applications in medicinal chemistry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-[(5Z)-5-(4-Methoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamid beinhaltet typischerweise die Kondensation von 4-Methoxybenzaldehyd mit Thiosemicarbazid, um das entsprechende Thiosemicarbazon zu bilden. Dieser Zwischenstoff wird dann in Gegenwart eines geeigneten Katalysators mit Phenylessigsäure cyclisiert, um das gewünschte Thiazolidinonderivat zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege aufweisen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, ist entscheidend, um Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Thiazolidinonring, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in die entsprechenden Alkohole umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen Substitutionsreaktionen, wie Nitrierung oder Halogenierung, teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure unter milden Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.

Substitution: Nitrierungsmittel wie Salpetersäure oder Halogenierungsmittel wie Brom in Gegenwart eines Lewis-Säure-Katalysators.

Hauptprodukte:

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Nitro- oder Halogen-Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Zeigt antimikrobielle Aktivität gegen eine Reihe von Bakterien- und Pilzstämmen.

Medizin: Untersucht wegen seiner entzündungshemmenden und krebshemmenden Eigenschaften, die in präklinischen Studien vielversprechend sind.

Industrie: Potenzial für die Entwicklung neuer Pharmazeutika und Agrochemikalien.

5. Wirkmechanismus

Die Verbindung übt ihre Wirkungen über mehrere Mechanismen aus:

Antimikrobielle Aktivität: Stört die Synthese der bakteriellen Zellwand und hemmt wichtige Enzyme, die am mikrobiellen Stoffwechsel beteiligt sind.

Entzündungshemmende Aktivität: Hemmt die Produktion von pro-inflammatorischen Zytokinen und moduliert Signalwege, die an der Entzündung beteiligt sind.

Krebshemmende Aktivität: Induziert Apoptose in Krebszellen durch Aktivierung von Caspase-Signalwegen und Hemmung der Zellproliferation durch Modulation von Zellzyklusregulatoren.

Ähnliche Verbindungen:

4,4’-Dichlorbenzophenon: Teilt strukturelle Ähnlichkeiten, unterscheidet sich jedoch in seiner biologischen Aktivität und Anwendung..

4-Chloromethcathinon: Eine weitere synthetische Verbindung mit stimulierenden Eigenschaften, strukturell verwandt, jedoch mit unterschiedlichen pharmakologischen Wirkungen..

2-Fluorodeschloroketamin: Ein dissoziatives Anästhetikum mit einem anderen Wirkmechanismus und therapeutischer Verwendung..

Einzigartigkeit: N-[(5Z)-5-(4-Methoxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamid zeichnet sich durch seine multifunktionalen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen aus. Seine einzigartige Thiazolidinonringstruktur trägt zu seinem vielfältigen pharmakologischen Profil bei und macht es zu einer wertvollen Verbindung in der pharmazeutischen Chemieforschung.

Wirkmechanismus

The compound exerts its effects through multiple mechanisms:

Antimicrobial Activity: Disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of cell cycle regulators.

Vergleich Mit ähnlichen Verbindungen

4,4’-Dichlorobenzophenone: Shares structural similarities but differs in its biological activity and applications.

4-Chloromethcathinone: Another synthetic compound with stimulant properties, structurally related but with different pharmacological effects.

2-Fluorodeschloroketamine: A dissociative anesthetic with a different mechanism of action and therapeutic use.

Uniqueness: N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide stands out due to its multifunctional biological activities and potential therapeutic applications. Its unique thiazolidinone ring structure contributes to its diverse pharmacological profile, making it a valuable compound in medicinal chemistry research.

Eigenschaften

Molekularformel |

C19H16N2O3S2 |

|---|---|

Molekulargewicht |

384.5 g/mol |

IUPAC-Name |

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide |

InChI |

InChI=1S/C19H16N2O3S2/c1-24-15-9-7-14(8-10-15)11-16-18(23)21(19(25)26-16)20-17(22)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,22)/b16-11- |

InChI-Schlüssel |

HKDOPBVQHJYUFD-WJDWOHSUSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3 |

Kanonische SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-{[2-(5-methoxy-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B12164624.png)

![7-(2,4-Dichlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12164628.png)

![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-4-carboxamide](/img/structure/B12164640.png)

![methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate](/img/structure/B12164642.png)

![2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B12164643.png)

![methyl N-[4-({3-[(2-methoxyphenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B12164646.png)

![2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide](/img/structure/B12164660.png)

![N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12164661.png)

![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12164664.png)

![7-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12164669.png)

![3-(2-methoxyethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12164689.png)

![{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B12164691.png)